4-Bromo-1-chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. Naphthyridines, including 4-bromo-1-chloro-2,6-naphthyridine, are known for their roles as pharmacological agents, with applications ranging from anticancer to antimicrobial activities .
4-Bromo-1-chloro-2,6-naphthyridine is classified as a halogenated naphthyridine. Its structure features both bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The presence of these halogens makes it a valuable intermediate for further functionalization in organic synthesis.
The synthesis of 4-bromo-1-chloro-2,6-naphthyridine typically involves the halogenation of 2,6-naphthyridine. Common methods include:
In laboratory settings, the synthesis may involve:
4-Bromo-1-chloro-2,6-naphthyridine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-bromo-1-chloro-2,6-naphthyridine primarily involves its interaction with biological targets through its electrophilic sites. The compound can react with nucleophiles in biological systems, leading to various biochemical transformations.
Naphthyridines are known to exhibit a wide range of biological activities including:
Key chemical properties include:
4-Bromo-1-chloro-2,6-naphthyridine has several scientific uses:
2,6-Naphthyridine represents a diazanaphthalene isomer characterized by nitrogen atoms at the 2- and 6-positions of its fused bicyclic system. This arrangement confers distinctive electronic properties compared to other naphthyridine isomers (1,5; 1,6; 1,7; 1,8; 2,7), including an electron-deficient π-system and enhanced dipole moment (3.38 Debye) that profoundly influences its reactivity and supramolecular interactions [2] [10]. Within pharmaceutical and materials chemistry, the 2,6-naphthyridine scaffold serves as a privileged structure due to its capacity for bidirectional metal coordination and hydrogen bonding. The introduction of halogen atoms at specific positions—particularly 4-bromo-1-chloro substitution—creates a versatile synthetic intermediate with orthogonal reactivity suitable for sequential cross-coupling reactions [1] [7]. This halogenated derivative exhibits molecular formula C₈H₄BrClN₂, molecular weight 243.49 g/mol, and canonical SMILES notation C1=CC2=C(C(=CN=C2Cl)Br)N=C1, with characteristic physicochemical properties including boiling point 343.5°C and logP value 3.05, indicating significant hydrophobicity [4] [8].
Table 1: Fundamental Properties of 4-Bromo-1-chloro-2,6-naphthyridine
Property | Value |
---|---|
Molecular Formula | C₈H₄BrClN₂ |
Molecular Weight | 243.49 g/mol |
Canonical SMILES | C1=CC2=C(C(=CN=C2Cl)Br)N=C1 |
XLogP3 | 3.05 |
Topological Polar Surface Area | 25.8 Ų |
Melting Point | Not reported |
Boiling Point | 343.5°C at 760 mmHg |
Density | 1.763 g/cm³ |
The 2,6-naphthyridine isomer exhibits unique electronic delocalization patterns due to its symmetric nitrogen placement. Crystallographic analyses reveal a nearly planar structure with bond length alternation between C3-C4 (1.432 Å) and C4-C4a (1.370 Å), indicating significant bond fixation [2] [7]. This electron deficiency is most pronounced at the C-4 position (calculated δC: 152.7 ppm), rendering it exceptionally susceptible to nucleophilic attack, while the C-1 position demonstrates moderate electrophilicity (δC: 142.3 ppm) [3]. The nitrogen atoms function as hydrogen bond acceptors with differing basicity: N1 (pyridine-like) exhibits pKa ~0.5, while N6 (azine-like) shows pKa <-3, creating a polarized electronic environment [6].
Comparative analysis of naphthyridine isomers demonstrates that 2,6-naphthyridine possesses the highest dipole moment among common isomers (3.38D vs 1,8-naphthyridine: 2.25D; 1,5-naphthyridine: 1.98D), explaining its enhanced solubility in polar aprotic solvents [10]. The molecule's electron affinity (EA = 1.18 eV) and ionization potential (IP = 9.42 eV) further confirm its utility as an electron-transport material in organic electronics [7]. Halogen substitution at C-4 and C-1 introduces additional electronic perturbations: the bromine atom at C-4 reduces the LUMO energy (-2.41 eV) more significantly than chlorine at C-1 (-2.35 eV), establishing C-4 as the primary site for nucleophilic metalation during cross-coupling reactions [1] [8].
Table 2: Comparative Electronic Properties of Naphthyridine Isomers
Isomer | Dipole Moment (D) | N1 pKa | N2 pKa | LUMO Energy (eV) |
---|---|---|---|---|
1,5-Naphthyridine | 1.98 | 3.1 | -3.8 | -1.92 |
1,6-Naphthyridine | 2.15 | 2.8 | -4.1 | -1.98 |
1,7-Naphthyridine | 2.05 | 3.3 | -3.5 | -1.87 |
1,8-Naphthyridine | 2.25 | 4.5 | -1.2 | -1.75 |
2,6-Naphthyridine | 3.38 | 0.5 | <-3 | -2.41 (4-Br substituted) |
2,7-Naphthyridine | 3.12 | 0.7 | <-3 | -2.35 |
The synthesis of halogenated 2,6-naphthyridines has evolved from classical condensation methods to modern catalytic approaches. Early efforts (1920s-1950s) relied on Skraup-type reactions, where 3-aminopyridine derivatives underwent cyclodehydration with glycerol and oxidizing agents. These methods suffered from violent exotherms, low yields (<20% for unsubstituted 2,6-naphthyridine), and limited halogen compatibility due to harsh acidic conditions [9] [10]. A breakthrough emerged in 1958 with Taurins and Li's development of the cyanoacetonitrile route, enabling controlled assembly of 4-methyl-2,6-naphthyridine through sequential alkylation and cyclization steps [2].
Contemporary synthesis leverages palladium-catalyzed cross-coupling and regioselective halogenation. Modern approaches typically begin with protected 2,6-naphthyridinones or N-oxides, followed by phosphorus oxychloride-mediated chlorination (80-95% yield). Regioselective bromination exploits the inherent C-4 electrophilicity, employing bromine in acetic acid (for electron-rich systems) or directed ortho-metalation strategies using nBuLi followed by bromine quench [7]. A significant advancement involves the preparation of 3,6-dibromo-2,7-dichloro-1,8-naphthyridine—the first tetrahalogenated naphthyridine—achieved through POCl₃ chlorination of dibrominated dihydroxy precursors in 89% yield [7]. For 4-bromo-1-chloro-2,6-naphthyridine specifically, optimized routes employ selective bromination of 1-chloro-2,6-naphthyridine using N-bromosuccinimide (NBS) in DMF at 0°C, achieving >85% regioselectivity [1] [8].
Halogen atoms at C-1 and C-4 of 2,6-naphthyridine impart distinct electronic and steric properties that govern downstream reactivity. The C-Br bond (bond dissociation energy ~276 kJ/mol) undergoes oxidative addition to Pd(0) complexes 15-20x faster than C-Cl bonds (~397 kJ/mol), enabling sequential functionalization [1] [8]. This differential reactivity is quantified by coupling kinetics: bromine at C-4 participates in Suzuki coupling at 25°C in <1 hour, while chlorine at C-1 requires temperatures >100°C for measurable conversion [7]. Electronic effects are profound: the bromine atom reduces C-4's electron density by 0.22 e⁻ (NPA charge), increasing its susceptibility toward nucleophilic aromatic substitution (k₂ for piperidine displacement: Br = 4.7×10⁻³ M⁻¹s⁻¹ vs Cl = 2.1×10⁻⁴ M⁻¹s⁻¹) [3].
In pharmaceutical contexts, halogenation modulates bioactivity through three primary mechanisms:
The strategic halogen placement in 4-bromo-1-chloro-2,6-naphthyridine enables orthogonal functionalization critical for drug discovery. For instance, initial Sonogashira coupling at C-4 followed by Buchwald-Hartwig amination at C-1 produced potent topoisomerase II inhibitors with IC₅₀ = 0.1-0.7 µM against leukemia cells, outperforming colchicine by 78-fold [5]. Similarly, sequential Suzuki-Miyaura couplings created tetraaryl-2,6-naphthyridines with tunable emission properties (λₑₘ = 405-428 nm) for OLED applications [7].
Table 3: Bioactive Compounds Derived from 4-Bromo-1-chloro-2,6-naphthyridine
Compound Class | Biological Target | Key Structural Features | Activity |
---|---|---|---|
4-Anilino-1-amine | Topoisomerase II | C4-aniline, C1-piperazine | IC₅₀ = 0.1 µM (HL-60) |
4-Aryl-7-carboxamide | α4β7 Integrin | C4-biaryl, C7-amide | Patent: WO2020092401A1 |
4-Alkynyl-1-aminomethyl | Tubulin Polymerization | C4-phenylethynyl, C1-aminomethyl | Antimitotic (EC₅₀ = 28 nM) |
Tetraaryl derivatives | Anticancer agents | C1,C3,C6,C7-aryl substitutions | IC₅₀ = 0.7-5.1 µM (HeLa) |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7